molecular formula C24H19N3O3 B2692814 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine CAS No. 477846-99-4

4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine

Cat. No.: B2692814
CAS No.: 477846-99-4
M. Wt: 397.434
InChI Key: YBMQSKWBRRCQAP-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of 4-methylphenylboronic acid with 4-nitrobenzyl chloride in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical sensors. Its unique properties enable the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Methylphenyl)benzaldehyde

  • 4-[(4-Methylphenyl)azo]phenol

  • 4-(4-Methylphenyl)-4-oxobutanoic acid

Uniqueness: 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine stands out due to its unique combination of functional groups and structural complexity. This allows for a broader range of chemical reactions and applications compared to its similar counterparts.

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Properties

IUPAC Name

4-(4-methylphenyl)-2-[4-[(4-nitrophenyl)methoxy]phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-17-2-6-19(7-3-17)23-14-15-25-24(26-23)20-8-12-22(13-9-20)30-16-18-4-10-21(11-5-18)27(28)29/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMQSKWBRRCQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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